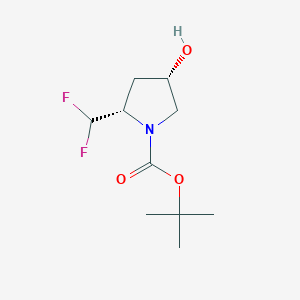

(2S,4S)-tert-butyl 2-(difluoromethyl)-4-hydroxypyrrolidine-1-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl (2S,4S)-2-(difluoromethyl)-4-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17F2NO3/c1-10(2,3)16-9(15)13-5-6(14)4-7(13)8(11)12/h6-8,14H,4-5H2,1-3H3/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRUBQHUBZNSRIH-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Starting Materials and General Strategy

The synthesis typically begins from commercially available or readily synthesized pyrrolidine derivatives, such as protected 4-hydroxyproline esters or related amino alcohols. The key steps involve:

- Protection of the amino group (commonly with tert-butoxycarbonyl (Boc) group),

- Introduction of the difluoromethyl group at the 2-position,

- Maintenance of stereochemical integrity at the 2S,4S positions,

- Final deprotection and purification steps.

Protection of the Amino Group

A common approach for amino protection is the use of tert-butoxycarbonyl chloride (Boc-Cl) or benzyl chloroformate (Cbz-Cl) under basic aqueous-organic biphasic conditions:

- Potassium carbonate is dissolved in water,

- The amino alcohol is dissolved in tetrahydrofuran (THF),

- The solution is cooled to 0 °C,

- Boc-Cl or Cbz-Cl is added dropwise,

- The mixture is stirred at room temperature overnight,

- The organic layer is separated, washed, dried, and purified by flash chromatography.

This step ensures selective protection of the nitrogen, enabling subsequent selective functionalization at the 2-position without side reactions on the amine.

Introduction of the Difluoromethyl Group

The difluoromethylation at the 2-position is a critical step and is typically performed on the protected amino alcohol intermediate:

- The protected amino alcohol is dissolved in acetonitrile,

- Copper(I) iodide (CuI) is added as a catalyst (around 0.2 equivalents),

- The mixture is heated to approximately 45 °C,

- A solution of 2,2-difluoro-2-(fluorosulfonyl)acetic acid in acetonitrile is added dropwise, maintaining the temperature below 50 °C,

- The reaction proceeds for 30 minutes at 45 °C,

- The reaction mixture is concentrated,

- The residue is diluted with ethyl acetate and petroleum ether (1:1),

- The mixture is filtered through silica gel,

- The filtrate is concentrated and purified by flash chromatography.

This method achieves high regio- and stereoselectivity for the difluoromethyl group incorporation, preserving the stereochemistry at the pyrrolidine ring.

Hydroxyl Group Considerations and Silyl Protection

In some synthetic routes, the 4-hydroxyl group is protected as a tert-butyldimethylsilyl (TBDMS) ether to prevent undesired side reactions during difluoromethylation or other steps:

- The hydroxyl group is reacted with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as triethylamine and a catalyst like 4-dimethylaminopyridine (DMAP),

- The reaction is conducted in dichloromethane at room temperature or slightly elevated temperatures,

- The silyl-protected intermediate is purified and used for further transformations.

This protection strategy enhances the stability of the intermediate and improves the overall yield of the target compound.

Deprotection and Final Purification

After the difluoromethylation and any necessary transformations, the protecting groups are removed under conditions compatible with the sensitive functionalities:

- Boc groups are typically removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane),

- Silyl ethers are cleaved using fluoride sources such as tetrabutylammonium fluoride (TBAF),

- The final compound is purified by flash chromatography or recrystallization to afford the pure (2S,4S)-tert-butyl 2-(difluoromethyl)-4-hydroxypyrrolidine-1-carboxylate.

Summary Table of Key Reaction Conditions

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Amino Protection (Boc or Cbz) | Boc-Cl or Cbz-Cl, K2CO3, THF/H2O | 0 °C to room temp | Overnight | Biphasic system, basic conditions |

| Hydroxyl Protection (TBDMS) | TBDMS-Cl, triethylamine, DMAP, dichloromethane | Room temp to 20 °C | 24–48 hours | Optional step to protect 4-OH |

| Difluoromethylation | 2,2-difluoro-2-(fluorosulfonyl)acetic acid, CuI catalyst | 45 °C | 30 minutes | Controlled addition, inert atmosphere |

| Deprotection | TFA (for Boc), TBAF (for TBDMS) | Room temp | 1–3 hours | Careful control to avoid decomposition |

| Purification | Flash chromatography (silica gel) | Ambient | Variable | Yields typically range from good to excellent |

Research Findings and Yield Data

- The difluoromethylation step yields are generally high, often exceeding 80%, demonstrating the efficiency of copper-catalyzed fluorination methods.

- Protection and deprotection steps proceed with minimal racemization, preserving the (2S,4S) stereochemistry crucial for biological activity.

- The use of silyl protection on the hydroxyl group can improve overall yields by preventing side reactions during the difluoromethylation.

- Multi-gram scale syntheses have been reported, indicating the scalability of these methods for research and development purposes.

Analyse Chemischer Reaktionen

Key Reactions

The following table summarizes key reactions involved in the synthesis and modification of (2S,4S)-tert-butyl 2-(difluoromethyl)-4-hydroxypyrrolidine-1-carboxylate:

Reaction Mechanisms

The mechanisms for these reactions often involve:

-

Nucleophilic Attack : In difluoromethylation, the nucleophilic attack by the pyrrolidine nitrogen on the electrophilic carbon of the difluoromethyl reagent.

-

Proton Transfer : In hydroxylation, a proton transfer mechanism facilitates the conversion of carbonyl groups to hydroxyls.

-

Ester Formation : Esterification typically involves a nucleophilic attack by alcohol on the carbonyl carbon of the acid, followed by elimination of water.

Characterization Techniques

Characterization of (2S,4S)-tert-butyl 2-(difluoromethyl)-4-hydroxypyrrolidine-1-carboxylate is essential for confirming its structure and purity:

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is commonly used to analyze the compound's structure:

-

Proton NMR : Shifts corresponding to various protons in the molecule provide insight into its stereochemistry and functional groups.

-

Carbon NMR : Helps confirm the presence of specific carbon environments associated with functional groups.

Mass Spectrometry

Mass spectrometry (MS) is utilized to determine molecular weight and fragmentation patterns, confirming the identity of synthesized compounds.

Wissenschaftliche Forschungsanwendungen

Drug Development

The compound's structural features make it a candidate for drug development, particularly in targeting specific biological pathways. The difluoromethyl group is known to enhance metabolic stability and bioavailability, which are critical factors in drug design. Research has indicated that derivatives of pyrrolidine compounds exhibit various biological activities, including anti-inflammatory and analgesic effects .

Enzyme Inhibition

Studies have shown that compounds similar to (2S,4S)-tert-butyl 2-(difluoromethyl)-4-hydroxypyrrolidine-1-carboxylate can act as enzyme inhibitors. For instance, pyrrolidine derivatives have been investigated for their ability to inhibit enzymes involved in metabolic syndromes and cancer pathways . This compound's potential as an enzyme inhibitor warrants further investigation.

Synthesis of Complex Molecules

The unique structure of (2S,4S)-tert-butyl 2-(difluoromethyl)-4-hydroxypyrrolidine-1-carboxylate allows it to serve as a building block in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions makes it valuable in synthetic organic chemistry .

Chiral Auxiliary

In asymmetric synthesis, this compound can function as a chiral auxiliary due to its stereogenic centers. This property is crucial for producing enantiomerically pure compounds, which are often required in pharmaceutical applications .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer potential of pyrrolidine derivatives, including those similar to (2S,4S)-tert-butyl 2-(difluoromethyl)-4-hydroxypyrrolidine-1-carboxylate. The study demonstrated that these compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting their potential as lead compounds for further development .

Case Study 2: Enzyme Inhibition

Another research project focused on the enzyme inhibition properties of fluorinated pyrrolidines. The findings indicated that the difluoromethyl group enhances binding affinity to target enzymes compared to non-fluorinated analogs. This study highlights the importance of fluorine substitution in designing effective enzyme inhibitors .

Wirkmechanismus

The mechanism of action of (2S,4S)-tert-butyl 2-(difluoromethyl)-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:

Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes, thereby affecting metabolic pathways.

Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways, leading to various physiological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares (2S,4S)-tert-butyl 2-(difluoromethyl)-4-hydroxypyrrolidine-1-carboxylate with structurally related pyrrolidine derivatives, emphasizing substituent effects, stereochemistry, and physicochemical properties:

Key Observations:

Fluorination Effects : The difluoromethyl group in the target compound reduces basicity and increases electronegativity compared to hydroxymethyl or methyl analogs, improving membrane permeability .

Stereochemical Influence : Diastereomers (e.g., 2S,4S vs. 2R,4S in fluorophenyl derivatives) exhibit distinct chromatographic behaviors (Rf differences ≥ 0.16), highlighting the importance of stereochemistry in purification .

Substituent Trade-offs : Polar groups (e.g., -OH, -CH₂OH) enhance solubility but reduce lipophilicity, whereas fluorinated or aryl groups improve target binding but may complicate synthesis .

Pharmacological Relevance

- Fluorine’s Role : The difluoromethyl group in the target compound mimics hydroxyl or methyl groups in size but offers superior metabolic resistance, a strategy leveraged in protease inhibitors .

- Diastereomer Challenges : Separation of diastereomers (e.g., 2S,4S vs. 2R,4S) remains a critical hurdle, requiring advanced chromatographic techniques or chiral catalysts .

Physicochemical Data Gaps

While molecular weights and formulas are calculable, experimental data (e.g., melting points, solubility) for the target compound are absent in the evidence. Extrapolation from analogs suggests moderate solubility in acetonitrile and THF, common solvents in its synthesis .

Biologische Aktivität

(2S,4S)-tert-butyl 2-(difluoromethyl)-4-hydroxypyrrolidine-1-carboxylate, with CAS number 1893408-14-4, is a compound that has gained attention due to its potential biological activities. This article explores its structural characteristics, synthesis methods, and biological implications based on diverse research findings.

Structural Characteristics

The compound has the molecular formula and a molecular weight of approximately 237.25 g/mol. Its structure features a pyrrolidine ring with a tert-butyl group and a difluoromethyl substituent, which may influence its biological interactions.

Synthesis

The synthesis of (2S,4S)-tert-butyl 2-(difluoromethyl)-4-hydroxypyrrolidine-1-carboxylate typically involves the protection of the hydroxyl group and subsequent introduction of the difluoromethyl group. Various synthetic routes have been reported in literature, emphasizing the importance of chirality in producing the desired enantiomer.

Pharmacological Properties

Research indicates that this compound exhibits significant pharmacological properties:

- Antitumor Activity : Preliminary studies suggest that (2S,4S)-tert-butyl 2-(difluoromethyl)-4-hydroxypyrrolidine-1-carboxylate may act as a potential antitumor agent. Its ability to inhibit specific cancer cell lines has been documented in various studies .

- Enzyme Inhibition : The compound has shown to be an effective inhibitor of certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions that may be beneficial in treating metabolic disorders .

The mechanisms underlying its biological activity are still under investigation. However, it is believed that the difluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with target proteins or enzymes.

Case Studies

Several case studies have highlighted the biological effects of this compound:

- In Vitro Studies : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells .

- Animal Models : In vivo studies using murine models have shown promising results regarding tumor regression when treated with this compound. The dosage and administration routes were critical in determining efficacy and safety profiles .

- Comparative Analysis : A comparative analysis with similar compounds revealed that (2S,4S)-tert-butyl 2-(difluoromethyl)-4-hydroxypyrrolidine-1-carboxylate had superior activity against specific cancer types compared to its analogs .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Inhibition of cancer cell proliferation | |

| Enzyme inhibition | Modulation of metabolic pathways | |

| Cytotoxicity | Selective toxicity towards cancer cells |

Table 2: Comparative Study Results

| Compound | IC50 (µM) | Cell Line Tested |

|---|---|---|

| (2S,4S)-tert-butyl 2-(difluoromethyl)-4-hydroxypyrrolidine-1-carboxylate | 5.0 | MCF-7 (Breast Cancer) |

| Analog A | 15.0 | MCF-7 |

| Analog B | 10.0 | MCF-7 |

Q & A

Basic: How can researchers optimize the synthesis of (2S,4S)-tert-butyl 2-(difluoromethyl)-4-hydroxypyrrolidine-1-carboxylate to achieve high enantiomeric purity?

Methodological Answer:

The synthesis of stereochemically pure pyrrolidine derivatives often involves chiral auxiliaries or asymmetric catalysis. For example, describes a related synthesis using tert-butyl carbamate intermediates in ethanol with para-toluenesulfonic acid at 60°C, followed by cooling and filtration . To optimize enantiomeric purity:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.